Methyl 4-(azepan-2-yl)benzoate hydrochloride
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Overview
Description
Methyl 4-(azepan-2-yl)benzoate hydrochloride is a chemical compound with the molecular formula C14H19NO2·HCl and a molecular weight of 269.77 g/mol . It is a derivative of benzoic acid and contains an azepane ring, which is a seven-membered nitrogen-containing heterocycle. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(azepan-2-yl)benzoate hydrochloride typically involves the esterification of 4-(azepan-2-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(azepan-2-yl)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or azepane ring, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 4-(azepan-2-yl)benzoic acid, while reduction with lithium aluminum hydride can produce 4-(azepan-2-yl)benzyl alcohol .
Scientific Research Applications
Methyl 4-(azepan-2-yl)benzoate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-(azepan-2-yl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The azepane ring can interact with biological receptors or enzymes, leading to modulation of their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(piperidin-1-yl)benzoate hydrochloride: Contains a six-membered piperidine ring instead of the seven-membered azepane ring.
Methyl 4-(morpholin-4-yl)benzoate hydrochloride: Contains a morpholine ring, which has both nitrogen and oxygen atoms in the ring structure.
Uniqueness
Methyl 4-(azepan-2-yl)benzoate hydrochloride is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties. The seven-membered ring can provide different steric and electronic effects compared to six-membered rings, leading to variations in reactivity and biological activity .
Properties
IUPAC Name |
methyl 4-(azepan-2-yl)benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-17-14(16)12-8-6-11(7-9-12)13-5-3-2-4-10-15-13;/h6-9,13,15H,2-5,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSHWHMTSVLYQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CCCCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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